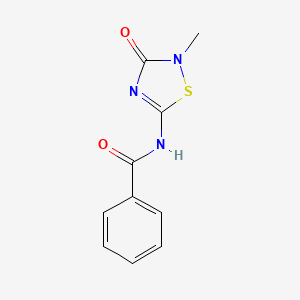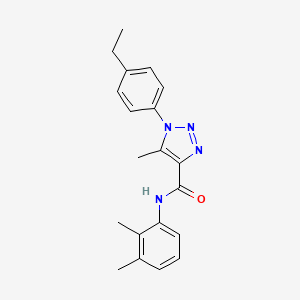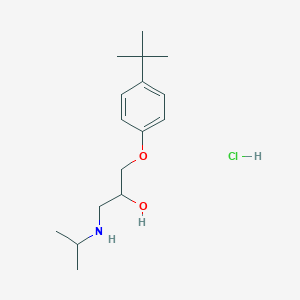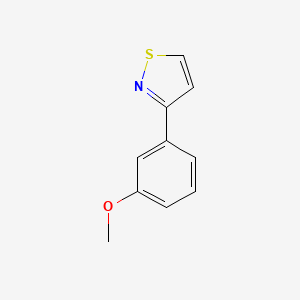
N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . The molecular formula of this compound is C10H9N3O2S .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is attached to a benzene ring via a carboxamide group .科学的研究の応用
Anticancer Potential
Research demonstrates that derivatives containing the thiadiazole scaffold, similar to N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide, exhibit significant anticancer activity. A study focusing on the microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlighted their promising anticancer effects against several human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. The study emphasized the importance of the thiadiazole and benzamide moieties in enhancing biological activity, suggesting these compounds' potential as anticancer agents (Tiwari et al., 2017).
Synthesis and Complex Formation
Another research avenue explores the synthesis of thiadiazolobenzamide compounds and their ability to form complexes with metals such as Ni and Pd. The study described the synthesis process and the formation of these complexes, providing insights into the structural and chemical properties of thiadiazolobenzamide derivatives. This work contributes to the understanding of how these compounds interact with metals, which could be valuable in developing new materials or catalysts (Adhami et al., 2012).
Fluorescence Studies
The fluorescence properties of certain thiadiazole derivatives, which share structural similarities with this compound, have been extensively studied. These compounds have shown unique fluorescence effects in aqueous solutions, influenced by factors like aggregation and charge transfer effects. Such studies are crucial for the development of new fluorescent materials and their applications in bioimaging and sensors (Matwijczuk et al., 2018).
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound , has identified their role as supramolecular gelators. These compounds can form gels with certain solvents, a property that is of interest for creating materials with specific mechanical and thermal properties. The study provides insights into how the methyl functionality and S⋯O interactions influence gelation behavior, which could be instrumental in designing new gel-based materials (Yadav & Ballabh, 2020).
Insecticidal Activity
Furthermore, compounds containing the thiadiazole unit have shown potential insecticidal activity. A study on the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and related compounds revealed that some derivatives exhibited high insecticidal activity against cotton leafworm. This suggests the potential application of these compounds in developing new insecticides (Mohamed et al., 2020).
将来の方向性
The future directions for research on “N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide” could include further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .
特性
IUPAC Name |
N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-13-10(15)12-9(16-13)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBKUYCZYQBQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)
![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)

![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 2-FLUOROBENZOATE](/img/structure/B2706708.png)



![Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2706714.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2706719.png)


